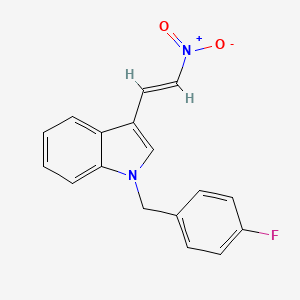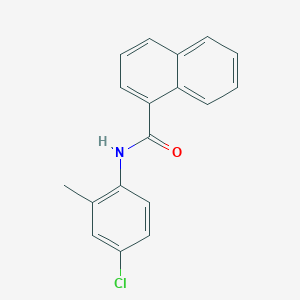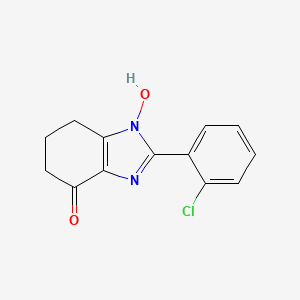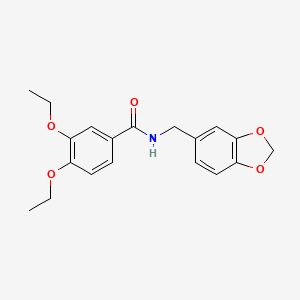
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound that belongs to the indole family of organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The exact mechanism of action of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in bacterial and fungal growth. The anti-inflammatory properties of the compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce tumor growth and increase survival rates. The compound has also been shown to reduce bacterial and fungal growth in vitro. Additionally, it has been found to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for cancer chemotherapy. Additionally, the compound has been shown to have antimicrobial and anti-inflammatory properties, making it a versatile compound for research. However, the limitations of the compound include its moderate yield and purity, which can make it difficult to work with in large quantities.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound. The compound's potential applications in material science and organic synthesis also warrant further investigation. Finally, more studies are needed to explore the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound with promising applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound's anticancer, antimicrobial, and anti-inflammatory properties make it a versatile compound for research. However, further studies are needed to fully elucidate the compound's mechanism of action and potential applications in various diseases.
合成法
The synthesis of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole involves the condensation of 4-fluorobenzaldehyde and 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the indole ring. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
科学的研究の応用
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer chemotherapy. Additionally, it has been found to inhibit the growth of various bacterial and fungal strains, making it a potential antimicrobial agent. The anti-inflammatory properties of the compound have also been explored, and it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQESWKYNPHIO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)


![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

